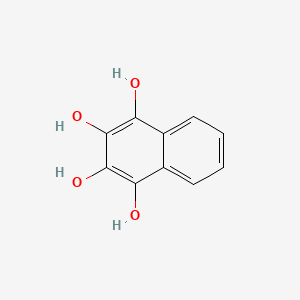

1,2,3,4-Naphthalenetetrol

説明

Structure

3D Structure

特性

CAS番号 |

5690-26-6 |

|---|---|

分子式 |

C10H8O4 |

分子量 |

192.17 g/mol |

IUPAC名 |

naphthalene-1,2,3,4-tetrol |

InChI |

InChI=1S/C10H8O4/c11-7-5-3-1-2-4-6(5)8(12)10(14)9(7)13/h1-4,11-14H |

InChIキー |

PYNVYLAZKQQFLK-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=C(C(=C2O)O)O)O |

正規SMILES |

C1=CC=C2C(=C1)C(=C(C(=C2O)O)O)O |

他のCAS番号 |

5690-26-6 |

製品の起源 |

United States |

Synthetic Methodologies for 1,2,3,4 Naphthalenetetrol and Analogs

De Novo Approaches to Naphthalenetetrol Core Synthesis

De novo synthesis, the construction of the naphthalenetetrol core from non-naphthalene starting materials, offers a powerful way to introduce specific substitution patterns. researchgate.net

Cycloaddition Reactions in Polyhydroxylated Naphthalene (B1677914) Construction

Cycloaddition reactions, particularly the Diels-Alder reaction, are a cornerstone for building the six-membered rings of the naphthalene system. rsc.orgnih.gov This approach involves the reaction of a diene with a dienophile to form a cyclic adduct, which can then be aromatized to the naphthalene core. rsc.orgsemanticscholar.org

Visible-light-mediated energy transfer catalysis has emerged as a modern strategy for the intermolecular dearomative [4+2] cycloaddition of naphthalenes with vinyl benzenes, yielding bicyclo[2.2.2]octa-2,5-diene scaffolds. nih.govsemanticscholar.org This method overcomes the high kinetic barrier typically associated with the thermal [4+2] cycloaddition of naphthalenes, which often requires harsh conditions. nih.gov Another innovative approach involves a tandem Ti(Oi-Pr)4-promoted photoenolization Diels-Alder (PEDA) reaction followed by aromatization to construct polycyclic naphthols and naphthalenes. rsc.org

Recent advancements also include visible-light-mediated catalyst-free [2+2] cycloaddition reactions to synthesize dihydrocyclobuta[b]naphthalene-3,8-diones under mild conditions. mdpi.com Additionally, 1,3-dipolar cycloaddition reactions of phthalic anhydrides with azomethine ylides have been explored to produce spiro-fused oxazolidines, which can be further transformed into isobenzofuranone derivatives. researchgate.net

Strategic Condensations and Rearrangements for Naphthalene Ring Formation

Condensation reactions provide another major route to the naphthalene ring system. The Stobbe condensation, for instance, has been utilized to create highly substituted naphthalenes. researchgate.net Arene-forming aldol (B89426) condensations, which can be stereoselective, offer a method to synthesize configurationally stable oligo-1,2-naphthylenes. nih.gov These reactions mimic the biosynthesis of aromatic polyketides, where poly-β-carbonyl precursors undergo selective aldol condensations. chimia.ch

A copper(I)-catalyzed condensation/bicycloaromatization of two different arylalkynes has been developed for the direct synthesis of C–N axial biaryl compounds, constructing naphthalene and indole (B1671886) rings. rsc.org Furthermore, rearrangements and condensations are general de novo approaches that circumvent the regiochemical control issues often encountered in electrophilic aromatic substitution of naphthalenes. researchgate.net

Functionalization and Derivatization of Naphthalene Scaffolds

Modifying a pre-existing naphthalene core is a common strategy to introduce the desired hydroxyl and other functional groups.

Regioselective Hydroxylation and Alkylation Strategies

Achieving regioselective hydroxylation of the naphthalene ring is crucial for synthesizing specific isomers of naphthalenetetrol. The hydroxylation of naphthalene can be influenced by the choice of acid catalyst and reaction conditions. For example, using conventional acid systems like hydrogen fluoride (B91410) can lead to α-naphthol with high regioselectivity, while superacidic systems can favor the formation of β-naphthol. google.comacs.org

The electronic and steric effects of existing substituents on the naphthalene ring also play a significant role in directing hydroxylation. researchgate.net Electron-donating groups tend to direct hydroxylation to the 1α position, whereas electron-withdrawing groups favor the 4α position. researchgate.net The oxidation of decalindiol with reagents like tetra-n-propylammonium perruthenate (TPAP) provides an efficient route to decalin-1,5-dione, a precursor for further functionalization. mdpi.com

Synthesis of Substituted Naphthalenetetrol Derivatives

The synthesis of substituted naphthalenes is a broad field of research. nih.gov One modern method involves the nitrogen-to-carbon transmutation of isoquinolines, providing access to a variety of substituted naphthalenes. nih.gov This method is notable for its ability to tolerate a wide range of functional groups. nih.gov Dieckmann-type cyclization reactions have been employed to synthesize alkyl-substituted naphthoquinones and naphthalenes. nih.gov The synthesis of new 2- and 2,3-diphenoxysubstituted naphthalene-1,4-diones bearing 5-oxopyrrolidine moieties has also been reported. mdpi.com

Biomimetic Synthetic Pathways to Naphthalenetetrol-Related Structures

Biomimetic synthesis aims to replicate nature's strategies for constructing complex molecules. nih.gov This approach is particularly relevant for natural products containing the naphthalenetetrol core. For instance, the proposed structure of goupiolone B, which was initially thought to contain a 1,2,3,4-naphthalenetetrol architecture, spurred synthetic efforts that ultimately led to a structural revision. scielo.brscielo.br

The biosynthesis of many aromatic natural products involves the folding and cyclization of polyketide chains. chimia.ch This has inspired laboratory syntheses that utilize biomimetic polyene cyclizations or Diels-Alder reactions to construct the core structures of complex natural products. nih.gov For example, the synthesis of 1,4,5,8-naphthalenetetraol formaldehyde (B43269) polymer, an organic material with applications in batteries, involves a condensation reaction that can be seen as a simplified mimicry of polymerization processes found in nature. researchgate.net Furthermore, microorganisms can be metabolically engineered to produce polyketides, some of which are based on a naphthalenetetrol backbone, such as flaviolin, which is derived from 1,3,6,8-naphthalenetetrol. google.com

Replicating Proposed Biogenetic Routes to Naphthalene Metabolites

The synthesis of polyhydroxylated naphthalenes, including the specific isomer this compound, has been explored through biomimetic approaches. These strategies often draw inspiration from hypothetical biosynthetic pathways of natural products. A notable case involves the structural elucidation of goupiolone B, a natural product initially proposed to contain a this compound moiety.

Initially, the structure of goupiolone B was suggested to be a Diels-Alder adduct between a tropolone (B20159) and a naphthalene derivative, featuring a this compound core. scielo.br This proposed structure was based on two-dimensional NMR experiments. scielo.br However, the this compound framework is rare in natural products, which prompted a re-evaluation of the proposed structure. scielo.br

Subsequent research led to a revision of the structure of goupiolone B based on DFT calculations of the ¹³C NMR chemical shifts and biosynthetic considerations. researchgate.net The revised structure suggested that goupiolone B is formed through an oxidative coupling of catechol and goupiolone A. researchgate.net This hypothesis was substantiated by a biomimetic synthesis that successfully produced the revised structure of goupiolone B. researchgate.net

In a separate biomimetic approach, the dearomative syn-dihydroxylation of naphthalenes has been achieved using an iron catalyst. nih.gov This method allows for the introduction of adjacent hydroxyl groups onto the naphthalene core, offering a pathway to polyhydroxylated derivatives. nih.gov While not directly replicating a known biogenetic pathway to a specific natural product containing a 1,2,3,4-tetrol unit, this catalytic system mimics the oxidative processes found in nature. The reaction utilizes an iron complex, [Fe(⁵⁻ᵗⁱᵖˢ³tpa)], and hydrogen peroxide to achieve the dihydroxylation. nih.gov Further oxidation can lead to the formation of tetraol products. nih.gov

The table below summarizes key findings from research into the biomimetic synthesis of hydroxylated naphthalene derivatives.

| Precursor(s) | Key Reagents/Catalysts | Product | Research Focus |

| Catechol and goupiolone A | Oxidative coupling | Revised goupiolone B | Biomimetic synthesis to confirm a revised natural product structure. researchgate.net |

| Naphthalene | [Fe(⁵⁻ᵗⁱᵖˢ³tpa)], H₂O₂ | syn-1,2-dihydroxynaphthalene | Development of a biomimetic catalytic system for naphthalene dihydroxylation. nih.gov |

| Naphthalene | [Fe(⁵⁻ᵗⁱᵖˢ³tpa)], H₂O₂ (second addition) | This compound (as part of a mixture) | Maximizing the formation of tetraol products through repeated oxidation. nih.gov |

Furthermore, the biosynthesis of other naphthalene-derived natural products, such as the naphterpins and marinones, has been shown to originate from 1,3,6,8-tetrahydroxynaphthalene (B103748) (THN), highlighting a different biogenetic route to polyhydroxylated naphthalenes. nih.govescholarship.org The biomimetic total synthesis of these compounds was inspired by a proposed biosynthetic pathway involving cryptic halogenation by vanadium-dependent chloroperoxidase (VCPO) enzymes. nih.govescholarship.org

The study of naphthalene metabolism in microorganisms also provides insights into potential biogenetic routes. Bacteria capable of degrading naphthalene have been identified, and their metabolic pathways can involve the formation of various hydroxylated intermediates. oup.comnih.gov For instance, the photocatalytic degradation of naphthalene can produce polyhydroxylated products. mdpi.com

Structural Elucidation and Stereochemical Assignment of Naphthalenetetrols

Advanced Spectroscopic Methodologies for Structural Determination

Modern spectroscopic techniques provide a powerful arsenal (B13267) for piecing together the molecular puzzle of compounds like 1,2,3,4-naphthalenetetrol. These methods offer detailed insights into the connectivity of atoms and their spatial arrangement.

Application of Circular Dichroism (CD) Spectroscopy in Chiral Naphthalenetetrol Analysis

This compound possesses multiple stereocenters, meaning it can exist as various stereoisomers. Circular Dichroism (CD) spectroscopy is a powerful technique for probing the stereochemistry of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms in a molecule.

For chiral naphthalenetetrols, the CD spectrum would exhibit characteristic Cotton effects (positive or negative peaks) that are a direct consequence of its absolute configuration. By comparing the experimental CD spectrum with that of known compounds or with computationally predicted spectra, the absolute stereochemistry of the molecule can be determined. The sign and intensity of the Cotton effects are influenced by the spatial orientation of the chromophores (in this case, the naphthalene (B1677914) ring system) and the chiral centers.

Computational Approaches in Structural Confirmation

Computational chemistry has become an indispensable partner to experimental spectroscopy in the structural elucidation of complex molecules. Theoretical calculations can predict spectroscopic parameters with increasing accuracy, providing a powerful means to validate or revise proposed structures.

Density Functional Theory (DFT) Calculations of Spectroscopic Parameters for Naphthalenetetrol Systems

Density Functional Theory (DFT) is a quantum mechanical modeling method used to calculate the electronic structure of atoms, molecules, and solids. In the context of structural elucidation, DFT can be used to:

Optimize Molecular Geometries: DFT calculations can determine the lowest energy (most stable) three-dimensional conformation of a molecule. This is crucial for subsequent spectroscopic predictions, as the calculated parameters are highly dependent on the molecular geometry.

Predict NMR Chemical Shifts: By calculating the magnetic shielding tensors for each nucleus, DFT can predict the ¹H and ¹³C NMR chemical shifts.

Simulate CD Spectra: DFT calculations can predict the electronic transitions that give rise to the CD spectrum, allowing for a direct comparison with experimental data.

Correlation of Theoretical and Experimental Spectroscopic Data for Naphthalenetetrols

The true power of computational methods lies in the correlation of theoretical predictions with experimental data. For this compound, the process would involve:

Proposing Possible Stereoisomers: Based on the synthetic route or isolation from a natural source, all possible stereoisomers of the molecule are proposed.

DFT Calculations for Each Isomer: For each proposed isomer, the geometry is optimized, and the NMR and CD spectra are calculated using DFT.

Comparison with Experimental Data: The calculated spectroscopic parameters for each isomer are then compared with the experimental NMR and CD data. The isomer whose calculated data most closely matches the experimental data is assigned as the correct structure.

This correlative approach significantly increases the confidence in the structural and stereochemical assignment.

| Position | Experimental δ ¹³C (ppm) | Calculated δ ¹³C (ppm) | Difference (ppm) |

|---|---|---|---|

| 1 | 68.5 | 68.2 | -0.3 |

| 2 | 70.2 | 70.5 | +0.3 |

| 3 | 71.8 | 71.6 | -0.2 |

| 4 | 69.1 | 69.4 | +0.3 |

| 4a | 130.5 | 130.8 | +0.3 |

| 5 | 125.8 | 125.5 | -0.3 |

| 6 | 128.2 | 128.4 | +0.2 |

| 7 | 126.5 | 126.7 | +0.2 |

| 8 | 129.0 | 128.8 | -0.2 |

| 8a | 135.2 | 135.0 | -0.2 |

Challenges and Revisions in Naphthalenetetrol Structural Assignments

The structural elucidation of natural products is not always a straightforward process, and initial assignments can sometimes be incorrect. Misinterpretations of spectroscopic data, particularly in complex molecules with multiple stereocenters, can lead to erroneous structural proposals.

In the case of polyhydroxylated naphthalene derivatives, challenges can arise from:

Subtle Stereochemical Differences: Diastereomers can have very similar NMR spectra, making their differentiation difficult without high-quality data and computational support.

Conformational Flexibility: Molecules that can adopt multiple conformations in solution can exhibit averaged NMR signals, complicating the interpretation of coupling constants and NOE data.

Lack of Authentic Reference Compounds: The absence of known compounds with the same core structure and stereochemistry can make the interpretation of CD spectra challenging.

The history of natural product chemistry is replete with examples of structural revisions. These revisions are often made possible by the development of new analytical techniques, more powerful computational methods, or the total synthesis of the proposed and alternative structures. While no prominent examples of structural revision for this compound are documented in readily accessible literature, the potential for such challenges underscores the importance of a rigorous and multi-faceted approach to structural elucidation. The combination of advanced NMR, chiroptical spectroscopy, and high-level DFT calculations provides the robust framework necessary for the confident and unambiguous assignment of the structure and stereochemistry of complex molecules like naphthalenetetrols.

Natural Occurrence and Biosynthetic Investigations of Naphthalenetetrols

Isolation and Identification of Naphthalenetetrol Isomers from Biological Sources

Naphthalenetetrols, particularly the 1,3,6,8-tetrahydroxynaphthalene (B103748) isomer, are recognized as key intermediates in the biosynthesis of various fungal and bacterial metabolites. This isomer is a product of the polyketide synthase (PKS) pathway and serves as a precursor to fungal melanins and other complex natural products.

The identification of 1,3,6,8-tetrahydroxynaphthalene (THN) has been reported in several microorganisms. For instance, a type III PKS known as 1,3,6,8-tetrahydroxynaphthalene synthase (THNS) has been characterized in bacteria. nih.govnih.gov This enzyme catalyzes the formation of THN from five molecules of malonyl-CoA. nih.govnih.gov The product can then be spontaneously oxidized to flaviolin. nih.govnih.gov Studies have identified THN-producing type III PKS enzymes in various actinomycetes, including Streptomyces griseus, Saccharopolyspora erythrea, and Nocardia sp. CS682. nih.gov Organisms such as Glarea lozoyensis and Nodulisporium have also been reported to produce 1,3,6,8-tetrahydroxynaphthalene. nih.gov

While the 1,3,6,8-isomer is well-documented as a polyketide intermediate, information regarding the natural occurrence of 1,2,3,4-naphthalenetetrol is less prevalent in the reviewed literature. However, related hydroxylated naphthalene (B1677914) derivatives are found in the plant kingdom, often as part of the biosynthetic pathway for naphthoquinones like juglone (B1673114). For example, the non-toxic compound 1,4,5-trihydroxynaphthalene is a detoxification product of juglone found in insect herbivores. wikipedia.org

Below is a table summarizing the known biological sources of naphthalenetetrol isomers and closely related precursors.

Table 1: Selected Biological Sources of Naphthalenetetrol Isomers and Related Compounds

| Compound Name | Isomer | Biological Source (Organism) | Kingdom |

|---|---|---|---|

| 1,3,6,8-Tetrahydroxynaphthalene | 1,3,6,8- | Nocardia sp. CS682 | Bacteria |

| 1,3,6,8-Tetrahydroxynaphthalene | 1,3,6,8- | Streptomyces griseus | Bacteria |

| 1,3,6,8-Tetrahydroxynaphthalene | 1,3,6,8- | Glarea lozoyensis | Fungi |

| 1,3,6,8-Tetrahydroxynaphthalene | 1,3,6,8- | Nodulisporium sp. | Fungi |

Proposed Biosynthetic Pathways for Naphthalenetetrol-Containing Natural Products

The biosynthesis of the naphthalene ring system, the core structure of naphthalenetetrols, proceeds through several distinct metabolic pathways depending on the organism.

In bacteria and fungi, the acetate-polymalonate pathway is a primary route. scienceopen.com Specifically, the formation of 1,3,6,8-tetrahydroxynaphthalene is achieved via a type III polyketide synthase (PKS). nih.govnih.gov This enzyme, 1,3,6,8-tetrahydroxynaphthalene synthase (THNS), utilizes five molecules of malonyl-CoA as building blocks. nih.gov The enzyme catalyzes a series of condensation and cyclization reactions to form the aromatic polyketide, which is then released as 1,3,6,8-tetrahydroxynaphthalene. nih.gov

In plants, the biosynthesis of hydroxylated naphthalenes is often linked to the shikimate pathway, specifically through the o-succinylbenzoate (OSB) pathway. scienceopen.comoup.comnih.gov This pathway is crucial for the formation of phylloquinone (Vitamin K1) and various specialized 1,4-naphthoquinones. oup.comnih.gov A key intermediate in this pathway is 1,4-dihydroxy-2-naphthoic acid (DHNA). oup.comnih.gov It is proposed that DHNA can be decarboxylated to form 1,4-naphthoquinone (B94277). nih.govusda.gov This symmetrical intermediate can then undergo hydroxylation to produce compounds like juglone (5-hydroxy-1,4-naphthoquinone). nih.govusda.gov Further enzymatic hydroxylations and reductions of such naphthoquinone precursors could potentially lead to the formation of various naphthalenetetrol isomers. For example, the conversion of 1,4-naphthoquinone to juglone is thought to be carried out by a hydroxylase, possibly from the cytochrome P450 or 2-oxoglutarate/Fe(II)-dependent dioxygenase (2-ODD) families. nih.gov

Table 2: Key Pathways and Intermediates in Naphthalenetetrol Biosynthesis

| Biosynthetic Pathway | Precursor(s) | Key Intermediate(s) | Key Enzyme(s) | Resulting Naphthalene Core | Predominant in |

|---|---|---|---|---|---|

| Polyketide Pathway | Malonyl-CoA | Polyketide chain | Type III PKS (e.g., THNS) | 1,3,6,8-Tetrahydroxynaphthalene | Bacteria, Fungi |

Biogenetic Relationships Among Naphthalenetetrol Isomers

The biogenetic relationships among different naphthalenetetrol isomers are dictated by the specific enzymatic machinery present in an organism.

In the polyketide pathway, the substitution pattern is largely fixed by the folding of the polyketide chain during cyclization, leading directly to the 1,3,6,8-hydroxylation pattern. This makes 1,3,6,8-tetrahydroxynaphthalene a primary product, which can then be further modified (e.g., oxidized, glycosylated) to create other natural products.

In the plant-based shikimate pathway, the relationship between isomers is more complex and likely involves a series of post-synthesis modifications. The formation of a symmetrical intermediate like 1,4-naphthoquinone is a critical branch point. nih.gov From this intermediate, the positions of subsequent hydroxylations, catalyzed by specific hydroxylase enzymes, would determine which isomer is formed. For instance, one hydroxylation yields juglone (5-hydroxy-1,4-naphthoquinone). It is conceivable that a sequence of reduction and further hydroxylation steps could convert these naphthoquinones into various naphthalenetetrol isomers, including this compound. Therefore, in this pathway, different naphthalenetetrol isomers would be biogenetically related through their common precursor (1,4-naphthoquinone) and the sequential action of tailoring enzymes like hydroxylases and reductases.

Mechanistic Studies of Naphthalenetetrol Reactivity and Chemical Transformations

Oxidative Coupling Reactions Involving Naphthalenetetrol Precursors

Oxidative coupling is a powerful method for forming carbon-carbon bonds, and it is particularly relevant for phenol (B47542) and naphthol compounds, which can serve as precursors to polyhydroxylated naphthalenes. These reactions typically proceed through radical or radical cation intermediates, leading to dimerization or polymerization. The precise mechanism and resulting products are highly dependent on the reaction conditions, including the choice of oxidant, catalyst, and solvent.

Key Mechanistic Pathways:

Metal-Catalyzed Coupling: Transition metals like iron (Fe) and copper (Cu) are commonly used to catalyze the oxidative coupling of naphthols. The mechanism for racemic 1,1'-bi-2-naphthol (B31242) (BINOL) synthesis using iron(III) chloride involves the complexation of Fe(III) to the hydroxyl group. This is followed by a one-electron oxidation to generate a naphthoxyl radical. The coupling of two of these radical species then occurs, initiated by the reduction of Fe(III) to Fe(II) wikipedia.org. Asymmetric synthesis can be achieved by using chiral ligands that coordinate to the metal center, influencing the stereochemical outcome of the coupling reaction rsc.org.

Electrochemical Oxidative Coupling: Anodic oxidation provides an alternative, reagent-free method for initiating coupling reactions. In this process, the naphthol precursor is initially oxidized at the anode, losing a proton and an electron to form a neutral radical species. This electrophilic radical is then attacked by a second, nucleophilic naphthol molecule nih.gov. The selectivity and yield of such electrochemical reactions can be significantly influenced by the solvent. For instance, solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) can form a "solvent cage," which controls the orientation of the reactants and promotes specific, highly diastereoselective cyclizations nih.govacs.org.

Radical Cation Intermediates: In some oxidative coupling reactions, the mechanism involves the formation of a radical cation intermediate. This can be generated through an electron transfer process from an amine to an oxidant nih.gov. This intermediate then undergoes electrophilic substitution, followed by further oxidation to yield the final coupled product nih.gov. The nature of the oxidant and the electronic properties of the substituents on the naphthalene (B1677914) ring play a critical role in directing the course of these reactions researchgate.net.

The control over these reactions is often challenging due to the presence of multiple reactive sites within the precursor molecules, which can lead to the formation of undesired byproducts or polymers nih.gov.

Table 1: Factors Influencing Oxidative Coupling of Naphthol Precursors

| Factor | Influence on Reaction Mechanism and Outcome |

|---|---|

| Oxidant/Catalyst | Determines the initiation step (e.g., radical formation via Fe(III) or Cu(II)) and can influence enantioselectivity when chiral ligands are used. wikipedia.orgrsc.org |

| Solvent | Can control diastereoselectivity through effects like "solvent caging" (e.g., HFIP) and affects the stability of intermediates. nih.govacs.org |

| Substituents | Electron-donating or withdrawing groups on the naphthol ring affect oxidation potentials and the nucleophilicity of the precursor, influencing reaction rates and selectivity. |

| Reaction Conditions | Parameters such as temperature, concentration, and pH can alter the dominant reaction pathway and the distribution of products. |

Stereochemical Interconversions and Racemization Mechanisms in Naphthalenetetrol Derivatives

Derivatives formed from the oxidative coupling of naphthalenetetrol precursors, particularly biaryl compounds, can exhibit axial chirality due to restricted rotation (atropisomerism). The stereochemical stability of these molecules is a critical factor, and understanding the mechanisms of interconversion between enantiomers (racemization) is essential.

The primary mechanism for the racemization of axially chiral 1,1'-binaphthyl derivatives, such as BINOL, is the rotation around the C1-C1' single bond that connects the two naphthalene units. For the molecule to racemize, it must pass through a planar, achiral transition state. This process has a significant energy barrier, which is what allows for the isolation of stable, distinct enantiomers at room temperature.

Factors Affecting the Racemization Barrier:

Steric Hindrance: The primary factor governing the rotational barrier is the steric bulk of the substituents at the 2 and 2' positions (ortho to the linking bond). Larger substituents lead to greater steric hindrance in the planar transition state, thus increasing the energy barrier to rotation and enhancing the optical stability of the atropisomers acs.org. Conversely, moving substituents to positions further from the axis of rotation (e.g., 6,6') significantly lowers the racemization barrier acs.org.

Photo-irradiation: Racemization can also be induced by photo-irradiation. Upon absorbing light, (R)-BINOL in solution can lose its optical activity. This process is believed to occur through a twisted-coplanar transition in the excited state, which facilitates rotation around the biaryl axis mdpi.com. This photo-racemization can also be accompanied by polymerization mdpi.com.

Computational studies using Density Functional Theory (DFT) have been instrumental in elucidating these racemization pathways. Calculations indicate that the preferred pathway for thermal racemization proceeds through an anti-C_i transition state acs.org.

Table 2: Calculated Racemization Barriers for 1,1'-Binaphthyl Derivatives

| Derivative | Method | Calculated Barrier (kcal/mol) | Reference |

|---|---|---|---|

| 1,1'-Binaphthalene | B3LYP/6-31G(d,p) | 23.0 | acs.org |

| BINOL (Thermal) | Experimental | 37-38 | rsc.org |

| Oxidized BINOL | Theoretical | Significantly lower than thermal | rsc.org |

Theoretical Studies on Reaction Pathways for Naphthalenetetrol Formation and Derivatization

Theoretical and computational chemistry provides invaluable insights into the complex reaction mechanisms involved in the formation and subsequent reactions of polyhydroxylated naphthalenes. Methods such as Density Functional Theory (DFT) and high-accuracy composite quantum chemical approaches like CBS-QB3 are employed to map potential energy surfaces, identify transition states, and calculate kinetic rate constants nih.govresearchgate.net.

Formation Pathways:

The formation of the naphthalene core itself can occur through various high-temperature pathways, such as the hydrogen-abstraction-acetylene-addition (HACA) mechanism or the recombination of cyclopentadienyl (B1206354) radicals dntb.gov.ua. The initial hydroxylation of the naphthalene ring, a key step towards naphthalenetetrol, has been studied theoretically, particularly the reaction with hydroxyl (OH) radicals.

OH Radical Reactions: The oxidation of naphthalene initiated by OH radicals can proceed via two primary pathways:

H-atom Abstraction: At high temperatures (≥ 600 K), the dominant mechanism is the abstraction of a hydrogen atom from the naphthalene ring by an OH radical, forming a naphthyl radical and water nih.govresearchgate.net. Theoretical calculations have been used to determine the bimolecular kinetic rate constants for this process, showing good agreement with experimental data nih.gov.

OH Addition: At lower temperatures, the addition of the OH radical to the aromatic ring becomes more favorable. DFT studies have shown that this addition leads to the formation of a naphthalene-OH adduct. Subsequent reactions, such as the addition of molecular oxygen (O₂), have also been modeled. These calculations reveal that the regioselectivity of the O₂ addition is kinetically controlled, with addition at the C4 position being favored over the C2 position, despite the C2-adduct being thermodynamically more stable rsc.org. The formation of an intramolecular hydrogen bond between the hydroxyl and peroxy groups can stabilize certain adducts rsc.org.

Derivatization Reactions:

Computational studies are also used to understand the mechanisms of derivatization reactions, such as oxidative coupling. DFT calculations can help elucidate the role of the catalyst, the oxidant, and the solvent in the reaction pathway unirioja.es. For instance, these calculations can model the C-H activation step, the formation of radical intermediates, and the final bond-forming reductive elimination step. By analyzing the energetics of different potential pathways, researchers can predict the most likely mechanism and identify the factors that control selectivity (chemo-, regio-, and enantio-) unirioja.esresearchgate.net. These theoretical models are crucial for rationalizing experimental observations and for the predictive design of new synthetic methodologies.

Theoretical Chemistry and Computational Modeling of Naphthalenetetrol Systems

Quantum Chemical Investigations of Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the electronic behavior of 1,2,3,4-naphthalenetetrol. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to model the molecule's electronic structure and predict its stability. nih.gov

DFT methods, particularly with hybrid functionals like B3LYP, are well-suited for calculating the geometric and electronic properties of polycyclic aromatic hydrocarbons and their derivatives. rsc.org These calculations can determine key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. For aromatic compounds like naphthalene (B1677914), this gap is a significant factor in their electronic transitions and optical properties. epa.govarxiv.org

While specific DFT calculations for this compound are not extensively reported in publicly available literature, studies on related compounds like dihydroxynaphthalenes and naphthalene itself provide a framework for understanding its likely electronic characteristics. ndl.go.jp For instance, the introduction of hydroxyl groups onto the naphthalene core is expected to raise the energy of the HOMO and lower the HOMO-LUMO gap compared to the parent naphthalene molecule, thereby increasing its reactivity. The four hydroxyl groups in this compound, with their electron-donating nature, would significantly influence the electron density distribution across the aromatic rings.

The stability of this compound can be assessed by calculating its heat of formation and bond dissociation energies. These calculations help to understand the relative stability of different isomers of naphthalenetetrol and to identify the most likely pathways for thermal decomposition. Intramolecular hydrogen bonding between the adjacent hydroxyl groups is also a key factor in the stability of the 1,2,3,4-isomer, a feature that can be effectively modeled using quantum chemical methods. semanticscholar.org

Table 1: Illustrative Calculated Electronic Properties of Naphthalene and a Hypothetical this compound

| Property | Naphthalene | This compound (Hypothetical) | Method/Basis Set |

| HOMO Energy (eV) | -6.13 | -5.50 | DFT/B3LYP/6-31G |

| LUMO Energy (eV) | -1.38 | -1.00 | DFT/B3LYP/6-31G |

| HOMO-LUMO Gap (eV) | 4.75 | 4.50 | DFT/B3LYP/6-31G |

| Dipole Moment (Debye) | 0 | ~2.5 | DFT/B3LYP/6-31G |

Molecular Dynamics Simulations of Naphthalenetetrol Molecular Interactions

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of this compound and its interactions with other molecules, such as water, solvents, or biological macromolecules. arxiv.orgmaterialscloud.org These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time.

A key aspect of this compound that can be investigated with MD simulations is its extensive hydrogen bonding capability. The four hydroxyl groups can act as both hydrogen bond donors and acceptors, leading to the formation of complex intermolecular hydrogen bond networks. tamu.edu In an aqueous solution, MD simulations can reveal the structure of the hydration shell around the molecule and the dynamics of water molecules interacting with the hydroxyl groups and the aromatic rings. nih.gov Studies on the microhydration of naphthalene have shown that water molecules can interact with the π-system of the aromatic rings. nih.gov

MD simulations can also be used to explore the interactions of this compound with lipid bilayers, which is relevant for understanding its potential to cross cell membranes. The simulations can provide insights into the preferred orientation of the molecule within the membrane and the energetic barriers for its translocation.

Furthermore, the aggregation behavior of this compound in solution can be studied using MD. These simulations can predict whether the molecules tend to self-associate and form clusters, and what forces (e.g., hydrogen bonding, π-π stacking) drive this process.

Table 2: Potential Intermolecular Interactions of this compound Investigated by Molecular Dynamics

| Interaction Type | Interacting Partner | Significance |

| Hydrogen Bonding | Water, other protic solvents, biological macromolecules | Determines solubility, solvation, and binding to biological targets. tamu.edu |

| π-π Stacking | Other aromatic molecules, including itself | Can lead to aggregation and influence crystal packing. |

| van der Waals Forces | All molecules | Contribute to the overall intermolecular potential and binding energies. |

| Hydrophobic Interactions | Nonpolar molecules or regions of macromolecules | Influences partitioning into nonpolar environments like lipid membranes. |

In Silico Prediction of Naphthalenetetrol Reactivity Profiles

In silico methods for predicting the reactivity of chemical compounds are becoming increasingly important in various fields, including drug discovery and toxicology. researchgate.net These methods can provide insights into the likely metabolic fate of a compound and its potential to interact with biological systems.

For this compound, its reactivity is largely dictated by the presence of the four hydroxyl groups on the naphthalene scaffold. These groups make the aromatic rings highly susceptible to electrophilic attack. Computational models can be used to predict the most likely sites of reaction, such as oxidation or conjugation. The metabolic pathways of naphthalene, for instance, are known to involve hydroxylation to form naphthols, which can be further metabolized. nih.govresearchgate.net It is plausible that this compound could undergo further oxidation to form quinone species, which are often highly reactive. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) models can also be developed to predict the biological activity or toxicity of this compound based on its structural and electronic properties. epa.gov By comparing the computed descriptors of this compound with those of a training set of molecules with known activities, it is possible to estimate its potential biological effects. nih.gov

Table 3: Predicted Reactivity and Metabolic Profile of this compound

| Predicted Reaction | Potential Product(s) | Significance |

| Oxidation | Naphthoquinones | Formation of potentially reactive electrophiles. |

| Glucuronidation | Glucuronide conjugates | Increased water solubility and facilitation of excretion. |

| Sulfation | Sulfate (B86663) conjugates | Another major pathway for detoxification and excretion. |

| O-Methylation | Methylated naphthalenetetrols | Potential modulation of biological activity. |

Research on Naphthalenetetrol Derivatives in Advanced Materials Science

Synthesis and Characterization of Naphthalenetetrol-Based Polymers

Electrochemical Properties of Naphthalenetetrol-Containing Organic Materials

Information regarding the electrochemical properties of organic materials containing 1,2,3,4-naphthalenetetrol is sparse. While the redox activity of quinones and hydroquinones is a well-established principle, specific studies detailing the cyclic voltammetry, redox potentials, and charge-transfer characteristics of materials incorporating the this compound moiety are not readily found. One study mentioned the easy oxidation of 1,2,3,4-tetrahydroxynaphthalene to 2,3-dihydroxynaphthoquinone, indicating its redox-active nature researchgate.netderpharmachemica.com. However, this was in the context of synthetic organic chemistry rather than an investigation of its properties within a functional material.

Design Principles for Naphthalenetetrol Derivatives in Functional Materials

The absence of a significant body of research on this compound-based materials means that specific design principles for its derivatives in functional materials have not been established. A patent for liquid crystal compounds lists 1,2,3,4-tetrahydroxynaphthalene among a multitude of potential structural elements, but it does not provide concrete examples or detail the specific advantages or design considerations for its use google.com. Without experimental or theoretical studies, it is difficult to outline the structure-property relationships that would guide the design of this compound derivatives for applications such as organic electronics, sensors, or energy storage.

Analytical Methodologies for Detection and Characterization of Naphthalenetetrols

Advanced Chromatographic Techniques for Isolation and Purity Assessment

Advanced chromatographic techniques are indispensable for the isolation and purity assessment of naphthalenetetrols. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the primary methods employed for this purpose, offering high resolution and sensitivity.

For the separation of hydroxylated naphthalene (B1677914) derivatives, reversed-phase HPLC is a common and effective approach. phenomenex.com In this technique, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. For a highly polar compound like 1,2,3,4-naphthalenetetrol, a C18 column is a suitable choice for the stationary phase, providing sufficient hydrophobic interaction for retention and separation from other, less polar, metabolites. phenomenex.com

The mobile phase composition is critical for achieving optimal separation. Typically, a gradient elution is employed, starting with a high percentage of an aqueous solvent (e.g., water with a small amount of acid like formic acid to improve peak shape) and gradually increasing the proportion of an organic solvent such as acetonitrile (B52724) or methanol (B129727). This gradient allows for the elution of a wide range of compounds with varying polarities.

Purity assessment of isolated this compound can be performed by analyzing the peak homogeneity using a photodiode array (PDA) detector, which can acquire UV-Vis spectra across the entire peak. A pure compound will exhibit a consistent spectrum throughout its elution profile.

| Parameter | Typical Conditions for Naphthalenetetrol Analysis |

| Chromatography | Reversed-Phase HPLC or UHPLC |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | Optimized gradient from 5% to 95% B |

| Flow Rate | 0.5 - 1.0 mL/min for HPLC, lower for UHPLC |

| Detection | Photodiode Array (PDA) or UV-Vis Detector |

| Injection Volume | 5 - 20 µL |

Mass Spectrometry-Based Approaches for Naphthalenetetrol Identification and Profiling

Mass spectrometry (MS) is a powerful tool for the identification and profiling of naphthalenetetrols due to its high sensitivity and specificity. When coupled with a chromatographic separation technique like HPLC or UHPLC (LC-MS), it allows for the confident identification of isomers and the elucidation of their structures.

For the analysis of polar compounds like this compound, electrospray ionization (ESI) is the most suitable ionization technique. nih.gov ESI is a soft ionization method that minimizes fragmentation, allowing for the detection of the intact molecular ion. Analysis can be performed in either positive or negative ion mode, though negative ion mode is often preferred for phenolic compounds as they readily deprotonate.

Tandem mass spectrometry (MS/MS) is crucial for structural confirmation. nih.gov In this technique, the molecular ion of interest is selected and fragmented, and the resulting fragment ions are detected. The fragmentation pattern is unique to the compound's structure and can be used to differentiate between isomers. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap, provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent and fragment ions, further increasing the confidence in identification. frontiersin.orgmdpi.com

Gas chromatography-mass spectrometry (GC-MS) can also be used for the analysis of naphthalenetetrols, but it requires a derivatization step to increase the volatility and thermal stability of these polar compounds. uzh.ch Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common derivatization method for hydroxyl groups. nih.gov The resulting trimethylsilyl (B98337) (TMS) ethers are more amenable to GC analysis. The electron ionization (EI) mass spectra of the derivatized naphthalenetetrols will show characteristic fragmentation patterns that can be used for identification.

| Parameter | LC-MS/MS | GC-MS |

| Ionization | Electrospray Ionization (ESI) | Electron Ionization (EI) after derivatization |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), Orbitrap | Quadrupole, Ion Trap |

| Mode | Negative or Positive Ion Mode | N/A |

| Scan Type | Full Scan, Product Ion Scan (MS/MS) | Full Scan, Selected Ion Monitoring (SIM) |

| Derivatization | Not required | Required (e.g., silylation) |

Method Development for Naphthalenetetrol Detection in Complex Biological and Environmental Samples

The detection of this compound in complex matrices such as urine, plasma, soil, or water presents significant analytical challenges due to the presence of interfering substances. nih.govnih.gov Therefore, robust sample preparation and method development are essential.

For biological samples like urine, a "dilute-and-shoot" approach may be feasible if the concentration of the analyte is high enough. However, for trace-level detection, an extraction and clean-up step is typically necessary. Solid-phase extraction (SPE) is a widely used technique for this purpose. nih.gov For a polar compound like this compound, a reversed-phase SPE sorbent (e.g., C18) can be used to retain the analyte while more polar interferences are washed away. The analyte is then eluted with a stronger organic solvent.

In the case of urine samples, enzymatic hydrolysis is often required prior to extraction to cleave glucuronide and sulfate (B86663) conjugates, which are common metabolic products of phenolic compounds. uzh.ch

For environmental samples such as soil, an initial extraction step is required to transfer the analyte from the solid matrix into a liquid solvent. researchgate.net This can be achieved using techniques like sonication or pressurized liquid extraction (PLE) with a suitable solvent such as methanol or acetonitrile. The resulting extract can then be further cleaned up using SPE.

The development of a sensitive and selective analytical method, typically UPLC-MS/MS, is the final step. nih.gov The use of isotopically labeled internal standards is highly recommended for accurate quantification, as they can compensate for matrix effects and variations in extraction recovery. researchgate.net The method should be validated according to established guidelines, including assessment of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

| Sample Type | Extraction/Clean-up Technique | Analytical Method |

| Urine | Solid-Phase Extraction (SPE), Enzymatic Hydrolysis | UPLC-MS/MS |

| Plasma | Protein Precipitation, SPE | UPLC-MS/MS |

| Soil | Pressurized Liquid Extraction (PLE), Sonication, SPE | HPLC-PDA or LC-MS/MS |

| Water | Solid-Phase Extraction (SPE) | HPLC-PDA or LC-MS/MS |

Future Research Trajectories and Emerging Paradigms in Naphthalenetetrol Chemistry

Exploration of Novel Naphthalenetetrol Isomers and Polyfunctionalized Derivatives

Future research into 1,2,3,4-naphthalenetetrol will significantly benefit from the exploration of its broader chemical family, including novel isomers and derivatives with extended functionalities. The synthesis and characterization of new structural analogues are crucial for establishing comprehensive structure-activity relationships and uncovering new applications.

The pursuit of novel isomers of naphthalenetetrol beyond the 1,2,3,4-substitution pattern is a key area for future investigation. While the synthesis of specific isomers can be challenging, modern synthetic methodologies offer pathways to previously inaccessible arrangements of hydroxyl groups on the naphthalene (B1677914) core. nih.govchemistryviews.org The exploration of these isomers is anticipated to reveal unique electronic and steric properties, which could translate into novel biological activities or material characteristics.

Furthermore, the introduction of additional functional groups onto the this compound scaffold presents a vast and largely unexplored chemical space. Polyfunctionalized derivatives, incorporating moieties such as halogens, amines, or alkyl chains, can be designed to modulate the compound's solubility, reactivity, and biological interactions. nbinno.com The strategic addition of these functionalities can lead to the development of derivatives with tailored properties for specific applications, ranging from medicinal chemistry to materials science. nbinno.comrasayanjournal.co.in

Table 1: Potential Avenues for a Novel Naphthalenetetrol Derivative Synthesis

| Research Avenue | Potential Synthetic Strategy | Desired Outcome |

| Novel Isomer Synthesis | Regioselective functionalization of naphthalene precursors. chemistryviews.org | Access to a wider range of naphthalenetetrol isomers with distinct properties. |

| Polyfunctionalization | Electrophilic aromatic substitution on the naphthalenetetrol core. | Derivatives with enhanced biological activity or material properties. |

| Halogenated Derivatives | Halogenation reactions to introduce fluorine, chlorine, or bromine atoms. | Modulation of electronic properties and potential for new intermolecular interactions. rsc.org |

| Amino-functionalization | Nitration followed by reduction to introduce amino groups. | Enhanced water solubility and potential for further derivatization. |

Development of Catalytic Strategies for Environmentally Benign Naphthalenetetrol Synthesis

A significant thrust in modern chemical synthesis is the development of environmentally friendly and efficient processes. Future research on this compound will undoubtedly focus on moving away from classical synthetic methods that often rely on harsh reagents and generate significant waste. The development of novel catalytic strategies is paramount to achieving this goal.

Biocatalysis, utilizing whole-cell systems or isolated enzymes, presents a promising avenue for the green synthesis of naphthalenetetrols. nih.gov The high selectivity and mild reaction conditions associated with enzymatic transformations can lead to cleaner and more efficient synthetic routes. For instance, engineered microorganisms could be developed to produce this compound or its precursors from renewable feedstocks.

In addition to biocatalysis, the exploration of heterogeneous catalysts offers another path toward sustainable synthesis. These catalysts, which are in a different phase from the reactants, can be easily recovered and reused, minimizing waste and reducing process costs. Research into novel solid acid or metal-based catalysts for the hydroxylation of naphthalene derivatives could lead to more sustainable methods for producing this compound. Furthermore, the use of water as a solvent in "on-water" or hydrothermal synthesis approaches is gaining traction as a green alternative to traditional organic solvents. rsc.org

Table 2: Comparison of Potential Catalytic Strategies for Naphthalenetetrol Synthesis

| Catalytic Strategy | Advantages | Potential Challenges |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable feedstocks. nih.gov | Enzyme stability, potential for low yields, complex product purification. |

| Heterogeneous Catalysis | Catalyst reusability, simplified product purification, potential for continuous flow processes. | Catalyst deactivation, potential for metal leaching, may require high temperatures and pressures. |

| Homogeneous Catalysis | High activity and selectivity, well-defined active sites. | Difficult catalyst separation and recycling, potential for product contamination. |

| Hydrothermal Synthesis | Use of water as a green solvent, potential for unique reactivity. rsc.org | Requires high temperatures and pressures, specialized equipment needed. |

Predictive Modeling and Data Science Applications in Naphthalenetetrol Research

The integration of computational tools and data science is set to revolutionize the study of naphthalenetetrols. Predictive modeling, including Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, can significantly accelerate the discovery and development of new derivatives with desired properties. nih.govcivilica.combrieflands.com

By developing computational models that correlate the structural features of naphthalenetetrol derivatives with their biological activities or physicochemical properties, researchers can screen large virtual libraries of compounds and prioritize the most promising candidates for synthesis and experimental testing. researchgate.netnih.gov This in silico approach can save considerable time and resources compared to traditional trial-and-error methods. nih.gov

Molecular dynamics simulations can provide detailed insights into the interactions of this compound and its derivatives with biological targets or in material science applications. osti.govresearchgate.net These simulations can help to elucidate mechanisms of action and guide the design of new compounds with improved efficacy or performance.

Furthermore, the application of machine learning and artificial intelligence algorithms to large datasets of chemical and biological information can uncover hidden patterns and relationships, leading to new hypotheses and research directions in naphthalenetetrol chemistry. As more data on naphthalenetetrols and related compounds become available, the predictive power of these models will continue to improve, further accelerating the pace of discovery. nih.gov

Table 3: Applications of Predictive Modeling in Naphthalenetetrol Research

| Modeling Technique | Application | Expected Outcome |

| QSAR/QSPR | Prediction of biological activity and physicochemical properties. nih.govbrieflands.com | Prioritization of synthetic targets, reduced need for extensive experimental screening. |

| Molecular Docking | Simulation of binding interactions with biological targets. | Identification of potential protein targets, understanding of binding modes. |

| Molecular Dynamics | Simulation of the dynamic behavior of naphthalenetetrols in various environments. osti.govresearchgate.net | Insights into conformational changes, solvation effects, and interactions with membranes or materials. |

| Machine Learning | Analysis of large datasets to identify structure-property relationships. nih.gov | Discovery of novel scaffolds, prediction of synthetic accessibility. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。